molecular formula C16H21NO4 B1196756 (S)-Edulinine CAS No. 13849-56-4

(S)-Edulinine

Cat. No.: B1196756
CAS No.: 13849-56-4
M. Wt: 291.34 g/mol
InChI Key: NHNXJYYEQLVCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Edulinine is a plant-derived alkaloid recently identified in phytochemical studies . It belongs to a broader class of nitrogen-containing organic compounds known for diverse biological activities. Recent work highlights its presence in plant extracts alongside other non-polyphenolic compounds, such as norharman and jervine, detected via high-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI) mode . Its structural classification aligns with alkaloids like Edotine and Efatine, as documented in authoritative alkaloid literature .

Properties

IUPAC Name

3-(2,3-dihydroxy-3-methylbutyl)-4-methoxy-1-methylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,20)13(18)9-11-14(21-4)10-7-5-6-8-12(10)17(3)15(11)19/h5-8,13,18,20H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNXJYYEQLVCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C2=CC=CC=C2N(C1=O)C)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326718
Record name 2(1H)-Quinolinone, 3-(2,3-dihydroxy-3-methylbutyl)-4-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Edulinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13849-56-4, 27495-36-9
Record name 2(1H)-Quinolinone, 3-(2,3-dihydroxy-3-methylbutyl)-4-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Edulinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name (S)-Edulinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

(S)-Edulinine shares a core alkaloid scaffold with compounds like Edotine , Efatine , Egenine , and Decumbensine , though differences in functional groups, molecular weight, and solubility define their distinct profiles. Key comparisons are summarized below:

Compound Molecular Formula* Molecular Weight* Solubility* Key Structural Features
(S)-Edulinine Not specified Not specified Not specified Tetracyclic alkaloid backbone
Edotine C₁₈H₂₁NO₃ 299.37 Ethanol-soluble Benzopyran moiety
Efatine C₁₇H₁₉NO₂ 269.34 Chloroform-soluble Aromatic ether linkage
Egenine C₂₀H₂₅NO₄ 343.42 Water-insoluble Ester functional groups
Decumbensine C₁₉H₂₃NO₅ 345.39 Methanol-soluble Hydroxyl substituents

*Data derived from alkaloid literature ; specific values for (S)-Edulinine require further experimental validation.

Detection and Analytical Methods

(S)-Edulinine was identified using HRMS and chromatographic techniques, contrasting with traditional methods like NMR or crystallization used for Edotine and Egenine . Its detection in positive ESI mode aligns with other alkaloids, whereas polyphenolic compounds (e.g., chlorogenic acid) are typically analyzed in negative ESI mode .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Edulinine
Reactant of Route 2
(S)-Edulinine

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